Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy-
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Overview
Description
Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-diethylaminoethyl)-p-isopropoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazol-4-one benzenesulfonamides: Known for their antimicrobial properties.
Uniqueness
Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research highlight its significance .
Properties
CAS No. |
32410-97-2 |
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Molecular Formula |
C15H26N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O3S/c1-5-17(6-2)12-11-16-21(18,19)15-9-7-14(8-10-15)20-13(3)4/h7-10,13,16H,5-6,11-12H2,1-4H3 |
InChI Key |
JFOFHJGTJJTTHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
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